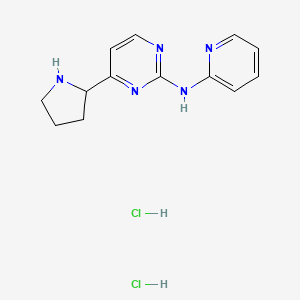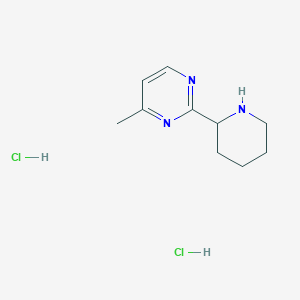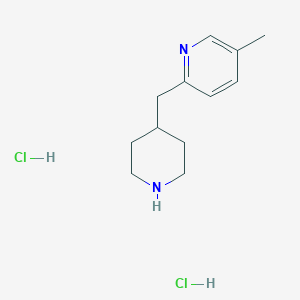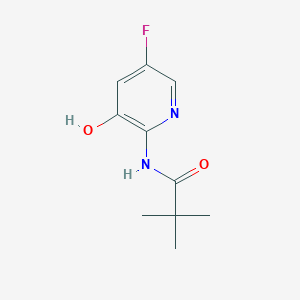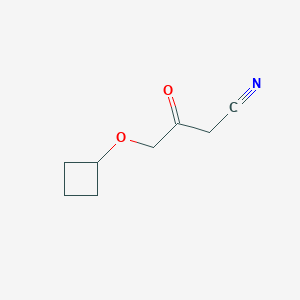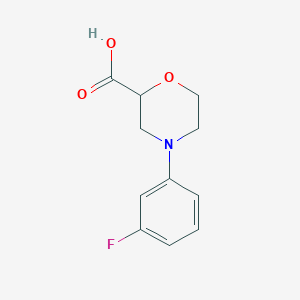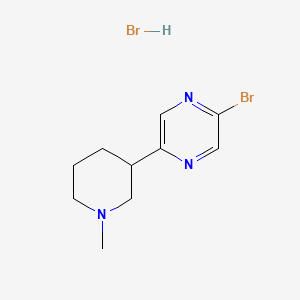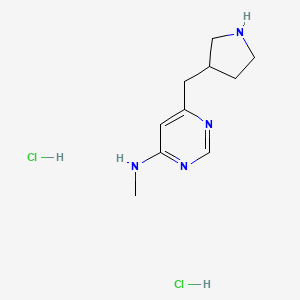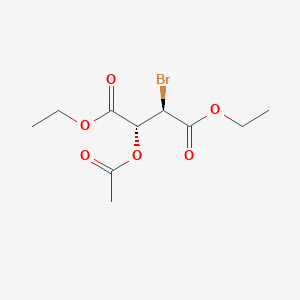
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate
Vue d'ensemble
Description
Diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate is an organic compound with the molecular formula C10H15BrO6. It is a chiral molecule, meaning it has non-superimposable mirror images, and it is often used in various chemical synthesis processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate typically involves the transformation of diethyl L-tartrate. One common method includes the following steps :
Bromination: Diethyl L-tartrate is reacted with hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate.
Acetylation: The resulting compound is then acetylated using acetyl chloride in ethanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding acids.
Oxidation and Reduction: The compound can undergo oxidation to form diethyl (2R,3R)-2-acetyloxy-3-oxobutanedioate or reduction to form diethyl (2R,3R)-2-acetyloxy-3-hydroxybutanedioate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Hydrolysis: Conditions typically involve aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include substituted succinates.
Hydrolysis: Products are the corresponding acids.
Oxidation: Products include oxo derivatives.
Reduction: Products are hydroxy derivatives.
Applications De Recherche Scientifique
Diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of intermediates that interact with biological molecules, influencing biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate can be compared with other similar compounds, such as:
Diethyl (2R,3R)-2,3-dihydroxybutanedioate: Lacks the acetoxy and bromo groups, making it less reactive in certain chemical reactions.
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate: The enantiomer of the compound, which may have different reactivity and biological activity.
Diethyl (2R,3R)-2-acetyloxy-3-chlorobutanedioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
IUPAC Name |
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXOXZYBOQKKQ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744310 | |
| Record name | Diethyl (2R,3R)-2-(acetyloxy)-3-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74213-59-5 | |
| Record name | Diethyl (2R,3R)-2-(acetyloxy)-3-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


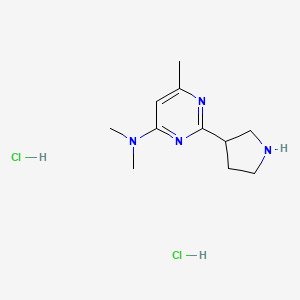

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
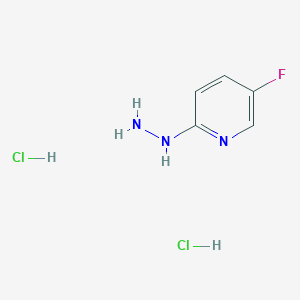
![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)
